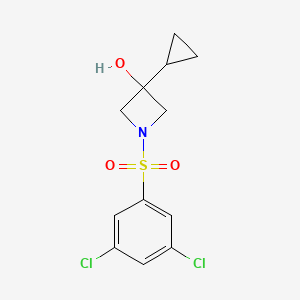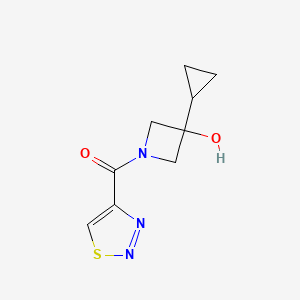![molecular formula C13H16N2O5S B7581804 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B7581804.png)
2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid, also known as CPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPAA belongs to the class of sulfonamide-containing compounds, which have been widely used in medicinal chemistry for their diverse biological activities.
作用機序
The mechanism of action of 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in disease progression. Studies have shown that 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid can inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which play a crucial role in cancer and inflammation.
Biochemical and Physiological Effects:
2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activities against several bacterial strains.
実験室実験の利点と制限
One of the main advantages of using 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential applications in various disease targets. Additionally, the development of new derivatives of 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid with improved properties and activities is also an area of interest for future research.
In conclusion, 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid is a promising compound that has shown potential for various scientific research applications. Its diverse biological activities make it a promising candidate for the development of new drugs, and further research is needed to fully understand its mechanism of action and potential applications in various disease targets.
合成法
2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid can be synthesized using a multi-step procedure that involves the reaction of 4-carbamoylphenylsulfonyl chloride with pyrrolidine-3-carboxylic acid. The resulting product is then purified using chromatography techniques to obtain 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid in its pure form.
科学的研究の応用
2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit promising activities against several disease targets, including cancer, inflammation, and microbial infections.
特性
IUPAC Name |
2-[1-(4-carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c14-13(18)10-1-3-11(4-2-10)21(19,20)15-6-5-9(8-15)7-12(16)17/h1-4,9H,5-8H2,(H2,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXPYPLWSHQNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)
![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)
![N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide](/img/structure/B7581729.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581749.png)
![N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine](/img/structure/B7581755.png)
![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)
![4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide](/img/structure/B7581762.png)
![2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B7581764.png)
![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)




